molecular formula C18H15N5O2S2 B2868079 N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide CAS No. 307512-10-3

N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide

Cat. No.: B2868079
CAS No.: 307512-10-3
M. Wt: 397.47
InChI Key: RTUORJWHIJOFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide is a useful research compound. Its molecular formula is C18H15N5O2S2 and its molecular weight is 397.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Applications Research has shown the synthesis of novel compounds related to the chemical structure that exhibit significant antibacterial and antifungal activities. For instance, derivatives have been synthesized and tested in vitro for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus and Candida albicans, showing excellent activity against these microorganisms. The compounds also demonstrated good cytotoxic activities, indicating their potential use in antimicrobial treatments (Devi, Shahnaz, & Prasad, 2022).

Antitumor Activity A series of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides synthesized through the reaction of S-alkylation under alkali conditions demonstrated potential antitumor activity. Preliminary biological tests suggest these compounds can have beneficial effects on plant roots, some inhibiting plant stems at all ranges of concentration, hinting at their diverse biological applications, including potential antitumor effects (Yu-sen, 2009).

Synthesis and Evaluation of Anticancer Agents The synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems based on 2-(4-aminophenyl)benzothiazole as a pharmacophoric group has been conducted. These compounds were evaluated for their antitumor activity in vitro against human tumor cell lines derived from nine neoplastic diseases, showcasing their potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity of Novel Compounds Further studies have synthesized and evaluated novel compounds for their in vitro antibacterial and antifungal activities, demonstrating the versatility and potential applications of these chemical structures in developing new antimicrobial agents (Mahyavanshi, Shukla, & Parmar, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively . It is about 400 times less potent as an inhibitor of human recombinant COX-1 and 80 times less potent as an inhibitor of ovine COX-1 .

Biochemical Pathways

The inhibition of COX-2 by this compound leads to a decrease in the production of prostaglandins from arachidonic acid . This results in reduced inflammation and pain, as prostaglandins are key mediators of these processes.

Pharmacokinetics

Its solubility in various solvents such as dmf and dmso suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of COX-2. By reducing the production of prostaglandins, it can alleviate inflammation and pain .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2/c1-11(24)19-12-6-8-13(9-7-12)20-16(25)10-26-17-21-22-18-23(17)14-4-2-3-5-15(14)27-18/h2-9H,10H2,1H3,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUORJWHIJOFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.